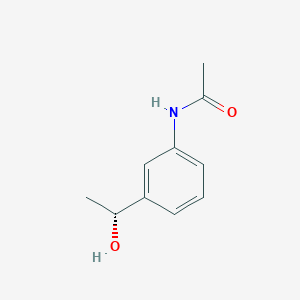![molecular formula C8H12O2 B15322516 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Oxabicyclo[221]heptan-2-yl)acetaldehyde is a bicyclic compound featuring an oxabicycloheptane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis isomer can be isomerized into the more stable trans isomer using metallic sodium. This intermediate can then undergo further reactions to form the desired oxabicycloheptane structure.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxabicycloheptane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetic acid.
Reduction: Formation of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanol.
Substitution: Formation of various substituted oxabicycloheptane derivatives.
Aplicaciones Científicas De Investigación
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde exerts its effects involves interactions with various molecular targets. The oxabicycloheptane ring system can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A parent compound with similar structural features but lacking the aldehyde group.
Cantharidin: A natural product with a similar bicyclic structure and known biological activity.
Norcantharidin: A derivative of cantharidin with modified biological properties.
Uniqueness
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde is unique due to the presence of the aldehyde group, which allows for additional chemical reactivity and potential applications in synthesis and drug design. Its bicyclic structure also provides a rigid framework that can be exploited for stereoselective synthesis and molecular recognition.
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H12O2/c9-4-3-6-5-7-1-2-8(6)10-7/h4,6-8H,1-3,5H2 |
Clave InChI |
OMJNRWBLDPMGHA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1O2)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-2-[2-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B15322439.png)

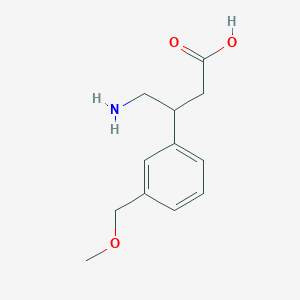
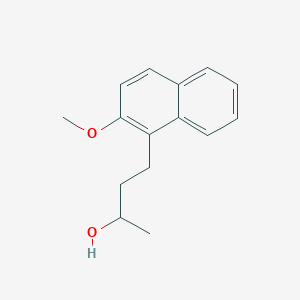
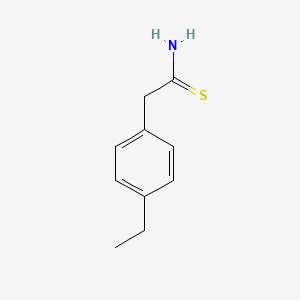
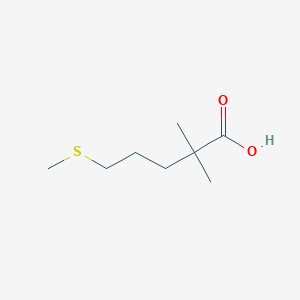
![Tert-butyl 4-[(azetidin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B15322480.png)
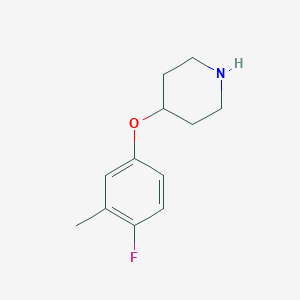
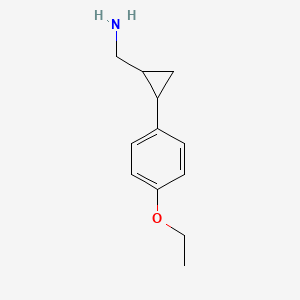
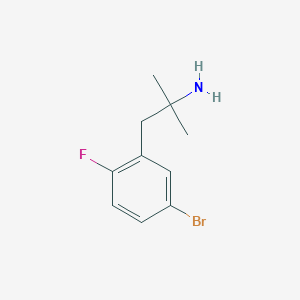
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
